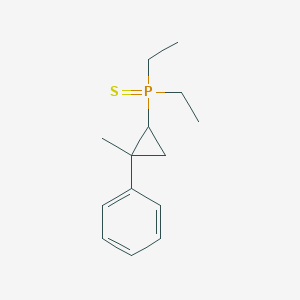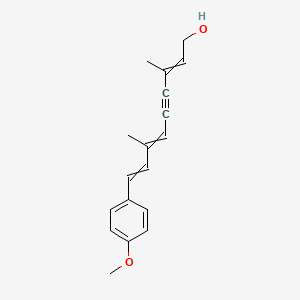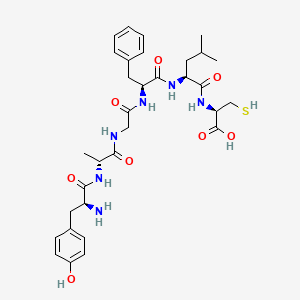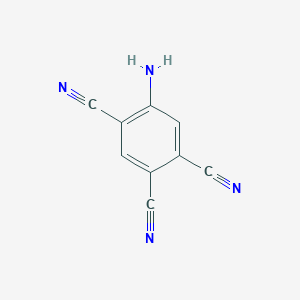![molecular formula C20H26O2 B14316542 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid CAS No. 107586-16-3](/img/structure/B14316542.png)
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid is an organic compound characterized by its unique structure, which includes an oct-1-yn-1-yl group attached to a phenyl ring, and a hex-5-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid typically involves the following steps:
Formation of the Oct-1-yn-1-yl Group: This can be achieved through the reaction of an alkyne with a suitable halide under palladium-catalyzed coupling conditions.
Attachment to the Phenyl Ring: The oct-1-yn-1-yl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Hex-5-enoic Acid Moiety: This involves the reaction of a suitable alkene with a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives or substituted phenyl compounds.
科学的研究の応用
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include metabolic, inflammatory, or apoptotic pathways.
類似化合物との比較
Similar Compounds
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-ynoic acid: Similar structure but with a triple bond in the hex-5-enoic acid moiety.
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid derivatives: Various derivatives with different substituents on the phenyl ring or modifications to the alkyne group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both alkyne and alkene groups, along with the phenyl ring and carboxylic acid moiety, allows for a wide range of chemical transformations and interactions.
特性
CAS番号 |
107586-16-3 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
6-(2-oct-1-ynylphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-8-13-18-15-11-12-16-19(18)14-9-7-10-17-20(21)22/h9,11-12,14-16H,2-7,10,17H2,1H3,(H,21,22) |
InChIキー |
JODFLDQOFIELSJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC1=CC=CC=C1C=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)


![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)

![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)


![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)

![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)

![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
